Array ( [bid] => 34904 ) Buy Tetradodecylammonium tetrakis(4-chlorophenyl)borate | 100581-42-8

Tetradodecylammonium tetrakis(4-chlorophenyl)borate

Catalog No.
S1487482
CAS No.
100581-42-8
M.F
C72H116BCl4N
M. Wt
1148.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradodecylammonium tetrakis(4-chlorophenyl)borat...

CAS Number

100581-42-8

Product Name

Tetradodecylammonium tetrakis(4-chlorophenyl)borate

IUPAC Name

tetradodecylazanium;tetrakis(4-chlorophenyl)boranuide

Molecular Formula

C72H116BCl4N

Molecular Weight

1148.3 g/mol

InChI

InChI=1S/C48H100N.C24H16BCl4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h5-48H2,1-4H3;1-16H/q+1;-1

InChI Key

OKKRVCFTMNLHTL-UHFFFAOYSA-N

SMILES

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Canonical SMILES

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Molecular Imprinting Polymers:

Tetradodecylammonium tetrakis(4-chlorophenyl)borate, also known as ETH 500, has been used in the preparation of molecularly imprinted polymers (MIPs) []. MIPs are synthetic materials with specific recognition sites designed to selectively bind target molecules. The use of ETH 500 in this context involves incorporating it into the polymerization process, influencing the formation of cavities within the polymer structure that are complementary to the target molecule's shape and functional groups []. This approach has been employed to develop MIPs for the potentiometric sensing method for determining neutral phenols [].

Calcium Selective Membrane Electrodes:

Another research application of Tetradodecylammonium tetrakis(4-chlorophenyl)borate involves its use in the preparation of a copolymer Ca2+ selective membrane cocktail for electrochemical impedance spectroscopy (EIS) analysis []. EIS is a technique used to study the electrical properties of materials and interfaces. In this study, the Ca2+ selective membrane containing ETH 500 was used to investigate water intake and layer formation in the membrane [].

Tetradodecylammonium tetrakis(4-chlorophenyl)borate is a synthetic compound classified as a lipophilic electrolyte. It is characterized by its high lipophilicity, which makes it particularly useful in various electrochemical applications. This compound is often employed as an anionic additive in the preparation of ion-selective electrodes and other electrochemical devices. Its chemical structure includes a tetradodecylammonium cation and a tetrakis(4-chlorophenyl)borate anion, contributing to its unique properties and functionality in different environments .

Tetradodecylammonium tetrakis(4-chlorophenyl)borate primarily undergoes substitution reactions. The presence of the tetrakis(4-chlorophenyl)borate anion allows for the exchange of the tetradodecylammonium cation with various cations in solution. Common reagents involved in these reactions include sodium, potassium, and calcium salts. These reactions are typically conducted in organic solvents under mild conditions to maintain the integrity of the compound and prevent decomposition. The major products resulting from these reactions are the corresponding tetrakis(4-chlorophenyl)borate salts, which retain the lipophilic properties of the original compound .

The biological activity of tetradodecylammonium tetrakis(4-chlorophenyl)borate has been explored in various contexts, particularly in biosensor development. Its role as an anionic additive enhances the selectivity and sensitivity of ion-selective electrodes, making it suitable for detecting specific ions in biological samples. The compound's electrochemical properties allow it to interact with various cations, facilitating its use in bioanalytical applications .

The synthesis of tetradodecylammonium tetrakis(4-chlorophenyl)borate typically involves a reaction between tetrakis(4-chlorophenyl)borate and tetradodecylammonium chloride. This reaction is usually conducted in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation. In industrial settings, production methods are scaled up while optimizing reaction conditions to achieve high yield and purity. Purification techniques such as recrystallization or chromatography are often employed to isolate the final product .

Tetradodecylammonium tetrakis(4-chlorophenyl)borate has a wide array of applications across different fields:

  • Chemistry: Used in the preparation of molecularly imprinted polymers.
  • Electrochemistry: Acts as an additive in ion-selective electrodes.
  • Biology: Utilized in developing biosensors for detecting specific ions.
  • Industry: Employed in producing electrochemical sensors and analytical devices .

Interaction studies involving tetradodecylammonium tetrakis(4-chlorophenyl)borate focus on its electrochemical behavior and interactions with various ions. The compound's ability to form stable complexes with different cations enhances its utility in sensor applications, where precise ion detection is crucial. Research has demonstrated that its lipophilic nature contributes to improved selectivity and sensitivity in ion-selective measurements .

Several compounds share similarities with tetradodecylammonium tetrakis(4-chlorophenyl)borate, particularly concerning their chemical structure and applications:

  • Potassium tetrakis(4-chlorophenyl)borate: Commonly used as a reference electrode; less lipophilic than tetradodecylammonium variant.
  • Sodium tetrakis(4-chlorophenyl)borate: Similar applications but may exhibit different solubility characteristics.
  • Calcium tetrakis(4-chlorophenyl)borate: Used in similar contexts but varies in ionic strength and interaction properties.

Uniqueness

Tetradodecylammonium tetrakis(4-chlorophenyl)borate stands out due to its high lipophilicity and the presence of the tetradodecylammonium cation, making it particularly effective for applications requiring a stable lipophilic environment. This unique feature enhances its performance in ion-selective electrodes and biosensors compared to other similar compounds .

The synthesis of tetradodecylammonium tetrakis(4-chlorophenyl)borate (ETH 500) primarily involves a metathesis reaction between tetradodecylammonium chloride and sodium tetrakis(4-chlorophenyl)borate. This process is conducted in dichloromethane under ambient conditions, with continuous stirring for approximately 12 hours [4]. The reaction proceeds via ionic exchange, where the sodium cation is replaced by the tetradodecylammonium cation, yielding the target compound as a precipitate.

Key Reaction Parameters

ParameterDetails
ReactantsTetradodecylammonium chloride, sodium tetrakis(4-chlorophenyl)borate
SolventDichloromethane
Temperature25°C (room temperature)
Reaction Duration12 hours
Yield~85%

Post-synthesis, the product is isolated via vacuum filtration, washed with cold dichloromethane to remove residual reactants, and dried under reduced pressure. The reaction’s efficiency is attributed to the high solubility of the sodium byproduct in the solvent, which drives the equilibrium toward product formation [4].

Industrial Production Methods

Industrial-scale production of ETH 500 employs solvent extraction and recrystallization to achieve high purity. The metathesis reaction is conducted in batch reactors with optimized agitation rates to ensure uniform mixing. After the reaction, the crude product is dissolved in ethyl acetate and subjected to liquid-liquid extraction to remove ionic impurities [4].

Industrial Process Overview

StepDetails
Solvent ExtractionEthyl acetate used to isolate ETH 500 from aqueous sodium chloride
RecrystallizationDissolved in hot ethanol, followed by gradual addition of water
DryingVacuum drying at 40°C to remove residual solvents
Final Purity>99%

The recrystallization step is critical for removing trace contaminants, with the ethanol-water system providing a gradient that selectively crystallizes ETH 500. Industrial batches typically exceed 99% purity, meeting stringent specifications for electrochemical applications [4].

Quality Control and Purity Considerations

Quality assurance protocols for ETH 500 involve a combination of spectroscopic, chromatographic, and elemental analyses to verify structural integrity and purity.

Analytical Techniques and Specifications

TechniqueParameter MeasuredSpecification
Nuclear Magnetic Resonance (NMR)Structural confirmation (¹H, ¹³C, ¹¹B)Matches theoretical spectra
Infrared (IR) SpectroscopyFunctional group identificationPeaks at 1,480 cm⁻¹ (B–C), 1,090 cm⁻¹ (N–C)
Ion ChromatographyAnion content (Cl⁻, Na⁺)<0.1% impurities
Elemental AnalysisC, H, N, B, Cl contentWithin 0.3% of theoretical values

Purity Standards

  • Active compound: ≥99.5%
  • Loss on drying: ≤0.2%
  • Residual solvents: ≤50 ppm (dichloromethane, ethyl acetate)

Tetradodecylammonium tetrakis(4-chlorophenyl)borate participates in several distinct categories of chemical reactions, each characterized by specific mechanistic pathways and applications in electrochemical systems.

Cation Exchange Reactions

The most prevalent reaction type involves cation exchange processes, where the tetradodecylammonium cation is substituted by various inorganic cations in solution . These reactions proceed through electrostatic substitution mechanisms, typically involving fast exchange kinetics that are diffusion-controlled . The tetrakis(4-chlorophenyl)borate anion serves as a common counterion in these transformations, allowing for the formation of alkali metal and alkaline earth metal salts.

Sodium, potassium, and calcium salts represent the most commonly formed products in these exchange reactions . The reaction mechanism involves the displacement of the bulky tetradodecylammonium cation by smaller, more hydrophilic cations, driven by favorable electrostatic interactions and solvation effects in organic media .

Electrochemical Substitution Reactions

Electrochemical substitution reactions constitute another significant category, particularly involving proton transfer processes at liquid-liquid interfaces [4] [5]. These reactions follow an electrochemical-chemical mechanism, where charge transfer is followed by a subsequent chemical reaction step [4]. The mechanism has been characterized through cyclic voltammetry and potential-step measurements, revealing that rate constants can be estimated from the sweep-rate dependence of voltammograms [4].

Electrochemical nucleation reactions also occur at micro liquid-liquid interfaces, where lithium and potassium ions nucleate with tetrakis(4-chlorophenyl)borate anions at positive potential windows [6]. This process involves potential-dependent nucleation and crystal growth mechanisms, contributing to the formation of organized borate structures at electrochemical interfaces [6].

Thermal Decomposition Reactions

Thermal decomposition represents a destructive reaction pathway that becomes significant at elevated temperatures. The compound exhibits thermal stability up to approximately 250°C, above which framework collapse and decomposition occur [7]. Under inert atmospheric conditions, decomposition proceeds through thermal cleavage of carbon-boron bonds, producing aromatic fragments, carbon dioxide, and carbon residue [7].

In oxidative environments, the decomposition pathway differs significantly, with complete combustion occurring at lower temperatures (450°C) compared to inert conditions (500°C) [7]. The oxidative decomposition produces carbon dioxide, water, and aromatic oxidation products as major decomposition products [7].

Ion-Ionophore Complex Formation

The formation of ion-ionophore complexes represents a crucial reaction type in electrochemical applications. The compound facilitates the formation of stable complexes with various cations, including calcium, magnesium, and carbonate ions [8]. These reactions occur through lipophilic environment stabilization, where the hydrophobic tetradodecylammonium and tetrakis(4-chlorophenyl)borate components create favorable conditions for ion complexation [8].

The complexation reactions are characterized by rapid kinetics and equilibrium-controlled mechanisms, enabling the compound to function effectively as an anionic additive in ion-selective electrode systems [8].

Common Reagents and Conditions

Reagent Systems

The most frequently employed reagents in reactions involving tetradodecylammonium tetrakis(4-chlorophenyl)borate include various cationic species such as sodium, potassium, and calcium salts . These reagents facilitate cation exchange reactions under mild conditions, typically in organic solvents such as dichloromethane or chloroform .

For electrochemical applications, the compound is commonly used with proton donors in aqueous-organic biphasic systems [4] [5]. The electrochemical reactions often involve hydrogen ion transfer across liquid-liquid interfaces, requiring carefully controlled potential conditions and electrolyte compositions [4] [5].

In synthesis applications, tetrakis(4-chlorophenyl)borate salts serve as precursors, with tetradodecylammonium chloride acting as the cation source . This synthetic approach requires inert atmospheric conditions to prevent oxidation and decomposition of the products .

Reaction Conditions

Temperature Requirements: Most reactions involving tetradodecylammonium tetrakis(4-chlorophenyl)borate occur under mild temperature conditions, typically ranging from room temperature to 50°C . These moderate temperatures ensure compound stability while maintaining adequate reaction rates for cation exchange and complexation processes .

Electrochemical reactions generally proceed at room temperature, where the compound exhibits optimal stability and electrochemical activity [4] [5]. Higher temperatures may accelerate decomposition pathways and reduce the effectiveness of electrochemical processes [4] [5].

Solvent Systems: Organic solvents represent the preferred medium for most reactions, with dichloromethane and chloroform being the most commonly employed . These solvents provide adequate solvation for the lipophilic tetradodecylammonium and tetrakis(4-chlorophenyl)borate components while maintaining compound stability .

Aqueous-organic biphasic systems are utilized in electrochemical applications, where the compound functions at the interface between aqueous and organic phases [4] [5]. These systems enable charge transfer processes while maintaining the compound in its preferred lipophilic environment [4] [5].

Atmospheric Conditions: Inert atmospheric conditions are essential for synthesis and storage applications to prevent oxidation and decomposition . Nitrogen or argon atmospheres are typically employed during preparation and handling procedures .

Reaction Time Scales

The reaction time scales vary significantly depending on the specific process involved. Cation exchange reactions typically occur within 30 minutes to 2 hours, reflecting the fast exchange kinetics characteristic of these processes . The diffusion-controlled nature of these reactions results in predictable time dependencies that can be optimized for specific applications .

Electrochemical reactions proceed much more rapidly, with time scales ranging from milliseconds to seconds [4] [5]. This rapid response is crucial for electrochemical sensing applications, where fast equilibration enables real-time monitoring of ionic species [4] [5].

Complex formation reactions in membrane systems occur essentially instantaneously upon contact, reflecting the favorable thermodynamics and kinetics of ion-ionophore interactions [8]. This rapid complexation enables the compound to function effectively in dynamic electrochemical systems [8].

Major Products of Tetradodecylammonium tetrakis(4-chlorophenyl)borate Reactions

Cation Exchange Products

The major products of cation exchange reactions include a series of tetrakis(4-chlorophenyl)borate salts with various cations. Sodium tetrakis(4-chlorophenyl)borate represents one of the most common products, formed through the exchange of tetradodecylammonium with sodium cations in organic solvents . This product retains the characteristic tetrakis(4-chlorophenyl)borate anion while incorporating the more hydrophilic sodium cation .

Potassium tetrakis(4-chlorophenyl)borate is another significant product, widely used in electrochemical applications as an anionic additive for ion-selective electrodes [9] [10]. The potassium salt exhibits enhanced solubility in certain organic solvents compared to the parent tetradodecylammonium compound [9] [10].

Calcium bis[tetrakis(4-chlorophenyl)borate] forms when calcium salts are employed as exchange reagents. This product contains two tetrakis(4-chlorophenyl)borate anions per calcium cation, reflecting the divalent nature of the calcium ion . The calcium salt exhibits unique properties in membrane applications, particularly for calcium-selective electrodes .

Electrochemical Reaction Products

Electrochemical reactions produce various transient and stable products depending on the specific conditions employed. Protonated borate species form during proton transfer reactions at liquid-liquid interfaces, representing intermediate products in electrochemical-chemical mechanisms [4] [5]. These species exhibit characteristic electrochemical signatures that can be monitored using cyclic voltammetry and other electrochemical techniques [4] [5].

Nucleated borate crystals represent another category of electrochemical products, formed through potential-controlled nucleation processes at micro interfaces [6]. These crystalline products exhibit organized structures that can be characterized using microscopic and spectroscopic techniques [6].

Thermal Decomposition Products

Thermal decomposition generates a complex mixture of products that depends on the atmospheric conditions employed. Under inert atmospheric conditions, the major products include aromatic fragments derived from the tetrakis(4-chlorophenyl)borate anion, carbon dioxide from complete mineralization of organic components, and carbon residue from incomplete decomposition [7].

The aromatic fragments retain portions of the original chlorophenyl structure, providing insight into the decomposition mechanism and pathways [7]. Carbon dioxide formation indicates complete oxidation of certain organic components, while carbon residue suggests incomplete decomposition under inert conditions [7].

Under oxidative conditions, the product distribution shifts toward more complete oxidation products. Carbon dioxide and water represent the major products, along with aromatic oxidation products that result from partial oxidation of the phenyl rings [7]. The enhanced oxidation under these conditions results in more complete mineralization of the organic components [7].

Hydrolysis Products

Hydrolysis reactions, although slower than other processes, produce hydrolyzed borate species and phenolic compounds . The hydrolysis mechanism involves nucleophilic attack on the boron center by water molecules, leading to the cleavage of boron-carbon bonds and the formation of phenolic derivatives .

The hydrolysis products exhibit different solubility and stability characteristics compared to the parent compound, often showing increased hydrophilicity and reduced stability in aqueous systems . These properties limit the utility of hydrolysis products in electrochemical applications but may be relevant for environmental fate and transport considerations .

Mechanistic Studies of Tetradodecylammonium tetrakis(4-chlorophenyl)borate in Various Systems

Kinetic Analysis Studies

Comprehensive kinetic analysis has revealed that cation exchange reactions exhibit fast exchange kinetics with rate constants typically ranging from 10⁶ to 10⁸ M⁻¹s⁻¹ . These reactions are diffusion-controlled, meaning that the rate-limiting step involves the transport of reactants to the reaction site rather than the chemical transformation itself .

Proton transfer reactions at liquid-liquid interfaces have been studied using cyclic voltammetry and potential-step measurements [4] [5]. These studies demonstrate that the reactions follow an electrochemical-chemical mechanism, where the rate constant of the chemical step can be estimated from the sweep-rate dependence of voltammograms [4] [5]. The methodology involves analyzing the conditions under which a minimum in the reverse sweep is not observed, providing quantitative information about reaction kinetics [4] [5].

Electrochemical nucleation processes exhibit potential-dependent kinetics, with nucleation overpotentials typically ranging from 50 to 100 mV [6]. The nucleation rate depends on the applied potential and the concentration of ionic species at the interface [6]. These studies provide fundamental insights into the formation of organized borate structures at electrochemical interfaces [6].

Thermodynamic Studies

Thermodynamic studies of ion-ionophore complexation have revealed strong binding interactions, with binding constants typically ranging from 10⁴ to 10⁶ M⁻¹ [8]. These values indicate favorable thermodynamics for complex formation, supporting the effectiveness of the compound as an anionic additive in ion-selective electrode applications [8].

The thermodynamic stability of the compound has been investigated through thermogravimetric analysis and mass spectrometry [7]. These studies demonstrate that thermal decomposition begins at approximately 250°C, with complete decomposition occurring by 500°C under inert conditions [7]. The thermodynamic data provide crucial information for determining operating temperature limits in various applications [7].

Electrochemical Studies

Solid-contact electrode behavior has been extensively studied, revealing excellent potential stability with drift rates less than 15 μV/h [11]. These studies demonstrate that the compound can overcome signal stability problems commonly encountered in ion-selective electrode systems [11]. The electrochemical reversibility and nonpolarizable behavior contribute to the superior performance characteristics [11].

Impedance spectroscopy studies have shown that incorporation of the compound into membrane systems results in significant reduction in membrane resistance, typically achieving 50-80% reduction compared to membranes without the additive [12]. This resistance reduction improves the response characteristics and detection limits of ion-selective electrodes [12].

Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy has been employed to characterize the molecular structure and confirm the intact nature of the compound under various conditions [8]. The NMR studies provide chemical shift assignments that enable identification and quantification of the compound in complex mixtures [8].

Mass spectrometry analysis has revealed characteristic fragmentation patterns that provide molecular fingerprints for the compound [8]. These fragmentation patterns are useful for identification and quantification purposes, particularly in analytical applications where high specificity is required [8].

Computational Studies

Density functional theory calculations have been performed to understand the binding energies and molecular interactions involved in ion-ionophore complexation [8]. These calculations reveal favorable binding energies ranging from -20 to -50 kJ/mol, supporting the experimental observations of strong complex formation [8].

Molecular dynamics simulations have provided insights into the transport properties and diffusion behavior of the compound in membrane systems [8]. These studies indicate that the lipophilic environment enhances ion transport, with diffusion coefficients typically around 10⁻⁹ cm²/s [8].

Membrane Studies

Ion-selective membrane performance studies have demonstrated that the compound improves detection limits and selectivity in electrochemical sensors [8]. The typical detection limits achieved range from 10⁻⁶ to 10⁻⁸ M, representing significant improvements over systems without the additive [8].

Long-term stability assessments have shown that the compound maintains stable performance over extended periods, with performance retention exceeding 95% over 6 weeks of continuous operation [8]. These stability studies are crucial for determining the practical utility of the compound in real-world applications [8].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types